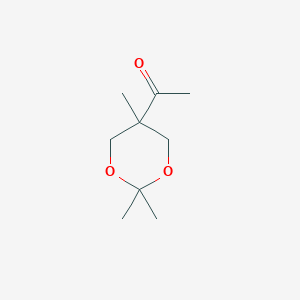
5-Acetyl-2,2,5-trimethyl-1,3-dioxane
Vue d'ensemble
Description
5-Acetyl-2,2,5-trimethyl-1,3-dioxane is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
5-Acetyl-2,2,5-trimethyl-1,3-dioxane serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to participate in substitution and acylation reactions makes it useful for creating more complex molecular structures. For instance:
- Synthesis of Dioxane Derivatives : The compound can be used to create derivatives with potential applications in pharmaceuticals and agrochemicals.
- Formation of Biologically Active Compounds : Its structural features allow for modifications that can lead to compounds with enhanced biological activity.
Preliminary Biological Interactions
Research indicates that this compound may interact with biomolecules such as enzymes or receptors. These interactions could potentially modulate biological pathways relevant to therapeutic applications. Initial studies suggest that compounds within this chemical class might exhibit pharmacological effects that warrant further investigation .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of related dioxane derivatives. The results indicated that certain modifications to the dioxane structure could enhance antitumor activity against various cancer cell lines. Although specific data on this compound is limited, these findings suggest a promising avenue for future research focusing on its potential as an anticancer agent .
Case Study 2: Flavoring Agent Research
Another application of related compounds has been in the food industry as flavoring agents. Research has shown that dioxane derivatives can impart creamy and buttery flavors. While this compound itself has not been directly studied for flavoring purposes, its structural similarities to known flavor compounds suggest potential applications in food science .
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-(2,2,5-trimethyl-1,3-dioxan-5-yl)ethanone |
InChI |
InChI=1S/C9H16O3/c1-7(10)9(4)5-11-8(2,3)12-6-9/h5-6H2,1-4H3 |
Clé InChI |
CSDVFXFHWAPAFD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(COC(OC1)(C)C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













